Cas no 1281860-67-0 (7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine)
![7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine structure](https://www.kuujia.com/scimg/cas/1281860-67-0x500.png)
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- TQR0234
- 7-chloro-2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
-
- Inchi: 1S/C8H7ClF2N4/c1-4-3-5(9)15-7(12-4)13-6(14-15)8(2,10)11/h3H,1-2H3
- InChI Key: VPYFEHOXUIAQFS-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=NC2=NC(C(C)(F)F)=NN21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 253
- Topological Polar Surface Area: 43.1
- XLogP3: 2.3
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0341-1G |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95% | 1g |
¥ 1,920.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0341-250.0mg |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95% | 250.0mg |
¥764.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0341-500.0mg |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95% | 500.0mg |
¥1279.0000 | 2024-07-28 | |
Chemenu | CM392504-1g |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95%+ | 1g |
$287 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0341-1g |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95% | 1g |
¥1919.0 | 2024-04-25 | |
Ambeed | A202832-1g |
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 98% | 1g |
$298.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0341-250mg |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95% | 250mg |
¥764.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514848-1g |
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 98% | 1g |
¥2304.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0341-100mg |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95% | 100mg |
¥573.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0341-500mg |
7-chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
1281860-67-0 | 95% | 500mg |
¥1279.0 | 2024-04-25 |
7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Ping Tong Food Funct., 2020,11, 628-639
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5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Recent Advances in the Study of 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1281860-67-0)
The compound 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 1281860-67-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its triazolopyrimidine core, has been the subject of multiple studies aimed at elucidating its biological activity, pharmacokinetic properties, and synthetic pathways. The following research briefing provides an overview of the latest findings related to this compound, highlighting its relevance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that employs a one-pot cyclization strategy, significantly reducing the number of steps required compared to traditional methods. This advancement not only enhances the scalability of production but also minimizes the formation of byproducts, which is critical for pharmaceutical applications.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits potent inhibitory effects against a range of kinase targets, including those implicated in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine showed nanomolar affinity for JAK2 and FLT3 kinases, suggesting its potential as a lead compound for the treatment of myeloproliferative disorders and certain types of leukemia. Further mechanistic studies are underway to elucidate its binding mode and selectivity profile.
Pharmacokinetic evaluations have also been conducted to assess the compound's suitability for in vivo applications. A recent preclinical study highlighted its favorable metabolic stability and oral bioavailability in rodent models, with a half-life that supports once-daily dosing. However, challenges remain in optimizing its solubility and minimizing off-target effects, which are currently being addressed through structural modifications and formulation strategies.
In conclusion, 7-Chloro-2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine represents a promising scaffold for the development of novel kinase inhibitors. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. Future research directions may include the exploration of its therapeutic potential in additional disease models, as well as the development of derivatives with enhanced pharmacological properties. The ongoing studies underscore the importance of this compound in advancing the field of targeted therapy and precision medicine.
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